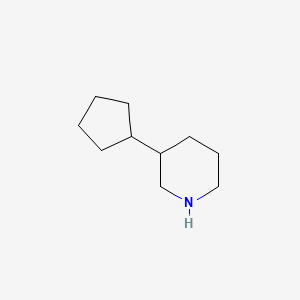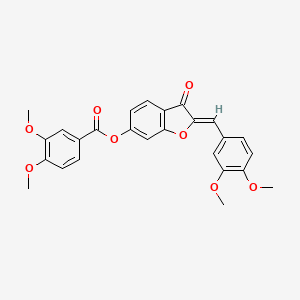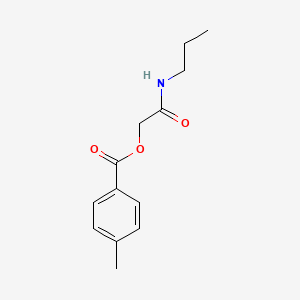
3-Cyclopentylpiperidine
説明
3-Cyclopentylpiperidine is a compound that falls under the category of piperidines . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry . The IUPAC name for a similar compound is (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives . For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles are some of the methods used .Chemical Reactions Analysis
Piperidines, including 3-Cyclopentylpiperidine, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .科学的研究の応用
Marine Sponge Alkaloids in Cancer Research
A study by Matsunaga et al. (2004) identified two 3-alkylpiperidine alkaloids isolated from a marine sponge, Amphimedon sp. These compounds, including derivatives of 3-Cyclopentylpiperidine, showed significant cytotoxic properties against P388 cells, suggesting potential applications in cancer research (Matsunaga et al., 2004).
Marine-Derived Fungus for Antimicrobial Agents
Du et al. (2014) reported the discovery of new cyclohexadepsipeptides from the marine-derived fungus Beauveria felina EN-135. These compounds, structurally related to 3-Cyclopentylpiperidine, displayed antibacterial activity, notably against E. coli (Du et al., 2014).
Histone Deacetylase Inhibitor Inducing Anti-inflammatory Compounds
Chung et al. (2013) found that the addition of suberoylanilide hydroxamic acid to Beauveria felina cultures changed its secondary metabolite profile, producing new cyclodepsipeptides, some of which showed anti-inflammatory properties. These findings indicate potential biomedical applications (Chung et al., 2013).
Cyanopyridine Analogs in Various Biological Effects
Alhakamy et al. (2020) explored 3-Cyanopyridine analogs for their diverse biological effects. These compounds showed potential as antimicrobial, anti-inflammatory, and cytotoxic agents, suggesting their applicability in treating various diseases (Alhakamy et al., 2020).
Novel Piperidine Derivatives in Antimicrobial Research
Sahu et al. (2013) synthesized new 3-benzyl-2,6-diarylpiperidine-4-one derivatives, which were evaluated for antimicrobial activity. Some of these compounds exhibited significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial research (Sahu et al., 2013).
Diketopiperazines in Antimicrobial and Biofilm Inhibiting Applications
De Carvalho and Abraham (2012) discussed the antimicrobial activities of diketopiperazines, which are structurally related to piperidines. These compounds have potential applications in controlling biofilms and bacterial communication, crucial in fighting antibiotic-resistant infections (De Carvalho & Abraham, 2012).
Safety and Hazards
将来の方向性
Piperidine derivatives, including 3-Cyclopentylpiperidine, have potential for future research and development in the field of medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-cyclopentylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNYOMAMUNKINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)


![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)


![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)